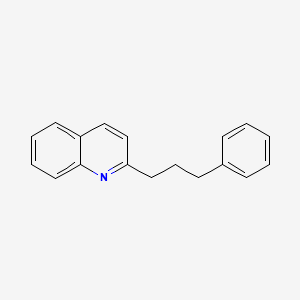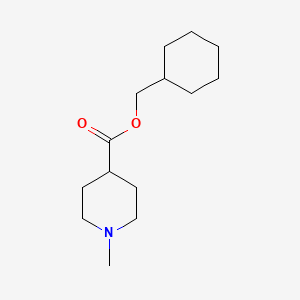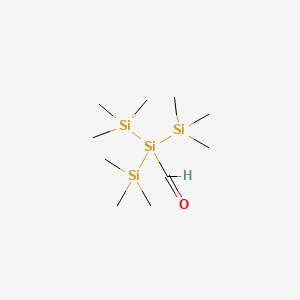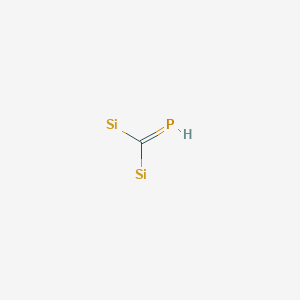![molecular formula C17H29N3O3SSi B14297837 3,3',3''-{[(8-Sulfanyloctyl)silanetriyl]tris(oxy)}tripropanenitrile CAS No. 113394-15-3](/img/structure/B14297837.png)
3,3',3''-{[(8-Sulfanyloctyl)silanetriyl]tris(oxy)}tripropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’,3’'-{[(8-Sulfanyloctyl)silanetriyl]tris(oxy)}tripropanenitrile is a complex organosilicon compound characterized by the presence of a sulfanyl group, silanetriyl core, and propanenitrile moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,3’'-{[(8-Sulfanyloctyl)silanetriyl]tris(oxy)}tripropanenitrile typically involves the reaction of 8-sulfanyloctylsilane with propanenitrile derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities of reactants and to ensure consistent quality and yield. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3,3’,3’'-{[(8-Sulfanyloctyl)silanetriyl]tris(oxy)}tripropanenitrile undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile groups can be reduced to amines under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,3’,3’'-{[(8-Sulfanyloctyl)silanetriyl]tris(oxy)}tripropanenitrile has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential as a bioactive molecule in drug development.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3,3’,3’'-{[(8-Sulfanyloctyl)silanetriyl]tris(oxy)}tripropanenitrile involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The nitrile groups can interact with enzymes, affecting their activity. The silanetriyl core provides structural stability and facilitates the compound’s interaction with various biological molecules.
Comparison with Similar Compounds
Similar Compounds
3,3’,3’'-{[(8-Sulfanyloctyl)silanetriyl]tris(oxy)}tripropaneamine: Similar structure but with amine groups instead of nitrile groups.
3,3’,3’'-{[(8-Sulfanyloctyl)silanetriyl]tris(oxy)}tripropanethiol: Contains thiol groups instead of nitrile groups.
Uniqueness
3,3’,3’'-{[(8-Sulfanyloctyl)silanetriyl]tris(oxy)}tripropanenitrile is unique due to the presence of nitrile groups, which impart distinct chemical reactivity and potential biological activity. The combination of sulfanyl, silanetriyl, and nitrile groups makes this compound versatile for various applications in research and industry.
Properties
CAS No. |
113394-15-3 |
|---|---|
Molecular Formula |
C17H29N3O3SSi |
Molecular Weight |
383.6 g/mol |
IUPAC Name |
3-[bis(2-cyanoethoxy)-(8-sulfanyloctyl)silyl]oxypropanenitrile |
InChI |
InChI=1S/C17H29N3O3SSi/c18-10-7-13-21-25(22-14-8-11-19,23-15-9-12-20)17-6-4-2-1-3-5-16-24/h24H,1-9,13-17H2 |
InChI Key |
FILOXMYDXZBANL-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCS)CCC[Si](OCCC#N)(OCCC#N)OCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-{[4-(Dimethylamino)phenyl]ethynyl}-9H-thioxanthen-9-ol](/img/structure/B14297757.png)





![Diethyl [hydroxy(2-nitrophenyl)methylidene]propanedioate](/img/structure/B14297792.png)





![(2-Aminophenyl)([1,1'-biphenyl]-3-yl)methanone](/img/structure/B14297816.png)
![6-[(Nonadecafluorononyl)oxy]hexanoic acid](/img/structure/B14297818.png)
